2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
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Overview
Description
2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-c]chromen-4-one core with a 4-nitrophenyl group and a 2-methoxyethylamino substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-nitrophenyl group: This step often involves a nitration reaction where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 2-methoxyethylamino group: This can be done through a nucleophilic substitution reaction where the amino group is introduced using 2-methoxyethylamine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furochromenone core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzymatic activities or the inhibition of specific pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-methoxyethyl)amino)-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 2-(4-methoxyphenoxy)ethyl N-(4-methyl-2-nitrophenyl)carbamate
- 2-(dimethylamino)ethyl N-(4-chloro-2-methylphenyl)carbamate
Uniqueness
2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is unique due to its specific combination of functional groups and its furochromenone core
Properties
IUPAC Name |
2-(2-methoxyethylamino)-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-26-11-10-21-19-16(12-6-8-13(9-7-12)22(24)25)17-18(28-19)14-4-2-3-5-15(14)27-20(17)23/h2-9,21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZVDJSOEWZNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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